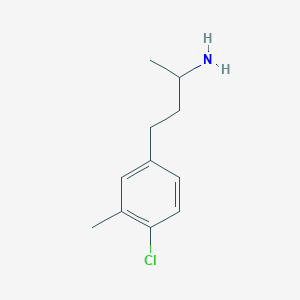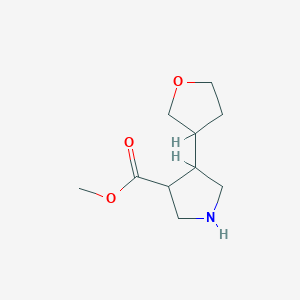
Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an oxolane ring, which is a five-membered oxygen-containing heterocycle. The presence of these rings makes it a versatile scaffold in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the organocatalytic enantioselective Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction is carried out under mild conditions and yields highly enantiomerically enriched products.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. The pyrrolidine ring is known for its ability to enhance the pharmacokinetic properties of drug candidates .
Industry: The compound is used in the synthesis of various fine chemicals and intermediates. Its stability and reactivity make it suitable for industrial applications .
Wirkmechanismus
The mechanism of action of methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is not well-documented. compounds containing pyrrolidine rings often interact with biological targets through hydrogen bonding and hydrophobic interactions. The oxolane ring can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate is unique due to the presence of both pyrrolidine and oxolane rings. This dual-ring structure provides a greater three-dimensional coverage and enhances the compound’s ability to interact with various biological targets. In comparison, pyrrolidine-2-one and pyrrolidine-2,5-diones lack the oxolane ring, which may limit their solubility and bioavailability .
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
methyl 4-(oxolan-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
ULGDKIBEMDLNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CNCC1C2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15273507.png)
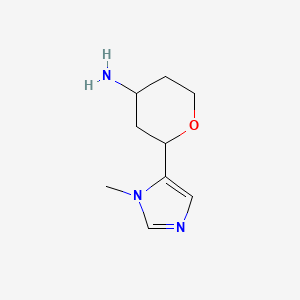
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)

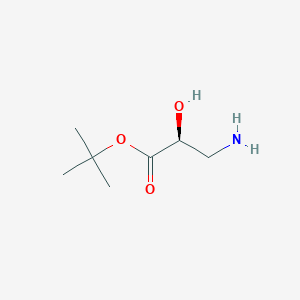
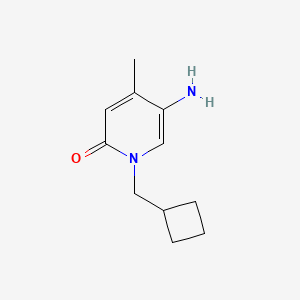
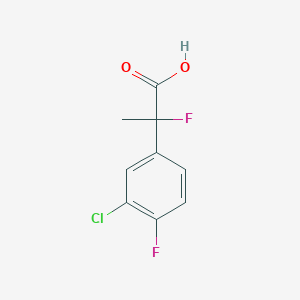
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
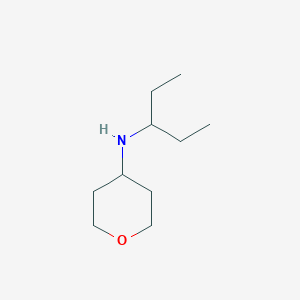
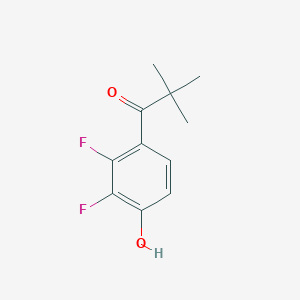

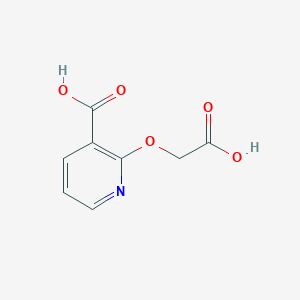
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
